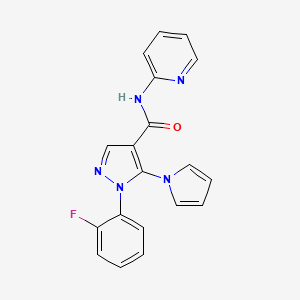
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, also known as FPYPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. In addition, 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is that it has been shown to have a high degree of selectivity for its target enzymes and proteins. This means that it is less likely to have off-target effects that could lead to unwanted side effects. However, one limitation of 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is that it can be difficult to synthesize in large quantities, which can limit its use in certain lab experiments.
Orientations Futures
There are several future directions for research on 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is interest in developing new synthesis methods for 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide that could make it more widely available for research purposes.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and has a high degree of selectivity for its target enzymes and proteins. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide that could lead to new treatments for a variety of diseases.
Méthodes De Synthèse
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-fluoroaniline, which is reacted with 2-bromopyridine to form 2-fluoro-N-(2-pyridinyl)aniline. This compound is then reacted with 1H-pyrrole-1-carboxaldehyde to form N-(2-pyridinyl)-5-(1H-pyrrol-1-yl)-2-fluoroaniline. Finally, this compound is reacted with 4-cyanopyrazole to form 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-pyridin-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-15-7-1-2-8-16(15)25-19(24-11-5-6-12-24)14(13-22-25)18(26)23-17-9-3-4-10-21-17/h1-13H,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUYOWLKGZQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC=N3)N4C=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6074895.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2-furancarboxamide](/img/structure/B6074903.png)

![2-(cyclopropylacetyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074919.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6074923.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6074937.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6074938.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6074941.png)
![1-(1-azepanyl)-3-(3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074942.png)
![1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B6074954.png)
![methyl {1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6074962.png)
![methyl [2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]acetate](/img/structure/B6074969.png)
![4-(4-bromophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6074980.png)
